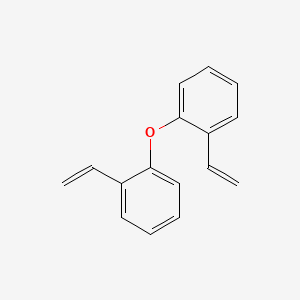
1,1'-Oxybis(2-ethenylbenzene)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1’-Oxybis(2-ethenylbenzene): is an organic compound with the molecular formula C16H14O It is characterized by the presence of two ethenylbenzene groups connected through an oxygen atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-Oxybis(2-ethenylbenzene) typically involves the reaction of 2-ethenylphenol with a suitable oxidizing agent. One common method is the oxidative coupling of 2-ethenylphenol in the presence of a catalyst such as copper(II) chloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of 1,1’-Oxybis(2-ethenylbenzene) can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters and higher yields. The use of advanced catalysts and optimized reaction conditions further enhances the efficiency of the process.
Analyse Chemischer Reaktionen
Types of Reactions
1,1’-Oxybis(2-ethenylbenzene) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxygenated derivatives.
Reduction: Reduction reactions can convert the ethenyl groups to ethyl groups.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Reagents like bromine or nitric acid can be used for halogenation or nitration reactions, respectively.
Major Products Formed
Oxidation: Quinones and other oxygenated derivatives.
Reduction: Ethyl-substituted derivatives.
Substitution: Halogenated or nitrated derivatives.
Wissenschaftliche Forschungsanwendungen
1,1’-Oxybis(2-ethenylbenzene) has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of polymers, resins, and other industrial materials.
Wirkmechanismus
The mechanism of action of 1,1’-Oxybis(2-ethenylbenzene) involves its interaction with various molecular targets. The ethenyl groups can undergo polymerization reactions, leading to the formation of polymeric materials. The aromatic rings can participate in π-π interactions, influencing the compound’s reactivity and stability.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,1’-Oxybis(2-ethynylbenzene): Contains ethynyl groups instead of ethenyl groups.
1,1’-Oxybis(2-methylbenzene): Contains methyl groups instead of ethenyl groups.
1,1’-Oxybis(2-chlorobenzene): Contains chlorine atoms instead of ethenyl groups.
Uniqueness
1,1’-Oxybis(2-ethenylbenzene) is unique due to the presence of ethenyl groups, which impart distinct reactivity and potential for polymerization. This sets it apart from other similar compounds and makes it valuable for specific applications in materials science and organic synthesis.
Eigenschaften
CAS-Nummer |
80345-98-8 |
|---|---|
Molekularformel |
C16H14O |
Molekulargewicht |
222.28 g/mol |
IUPAC-Name |
1-ethenyl-2-(2-ethenylphenoxy)benzene |
InChI |
InChI=1S/C16H14O/c1-3-13-9-5-7-11-15(13)17-16-12-8-6-10-14(16)4-2/h3-12H,1-2H2 |
InChI-Schlüssel |
XAMUMSSJGOLFQC-UHFFFAOYSA-N |
Kanonische SMILES |
C=CC1=CC=CC=C1OC2=CC=CC=C2C=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















